molecular formula C32H44O14 B595607 1-acetoxy-5-deacetyl-baccatinI CAS No. 119120-27-3

1-acetoxy-5-deacetyl-baccatinI

Cat. No.: B595607
CAS No.: 119120-27-3
M. Wt: 652.69
InChI Key: YUGIEMWECOIFRK-MBMCFSISSA-N
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Description

1-Acetoxy-5-deacetyl-baccatin I (CAS: 119120-27-3) is a taxane diterpenoid derivative with the IUPAC name: (1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate .

Properties

IUPAC Name

(1',2',9',10',13'-pentaacetyloxy-5'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(46-20(7)38)28(45-19(6)37)26-30(10,23(42-16(3)34)11-22(39)31(26)13-40-31)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGIEMWECOIFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)OC(=O)C)OC(=O)C)CO4)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-acetoxy-5-deacetyl-baccatin I can be synthesized through a series of chemical reactions starting from naturally occurring baccatin III. The synthetic route typically involves selective acetylation and deacetylation steps under controlled conditions to achieve the desired compound .

Industrial Production Methods: Industrial production of 1-acetoxy-5-deacetyl-baccatin I often involves extraction from natural sources, followed by purification and chemical modification. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-acetoxy-5-deacetyl-baccatin I undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-acetoxy-5-deacetyl-baccatin I has numerous scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, including paclitaxel.

    Biology: Studied for its biological activities, including anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-acetoxy-5-deacetyl-baccatin I involves its interaction with specific molecular targets and pathways. As a precursor to paclitaxel, it is involved in the stabilization of microtubules, which inhibits cell division and leads to cell death. This mechanism is crucial for its anticancer properties .

Comparison with Similar Compounds

Key Physical Properties:

  • Solubility : 0.64 g/L (25°C), classified as very slightly soluble.
  • Density : 1.31 ± 0.1 g/cm³ (20°C, 760 Torr) .

Structurally, it features a complex tricyclic core with multiple acetyloxy groups at positions 1', 2', 9', 10', and 13', a hydroxyl group at position 5', and a methyl-substituted spiro-oxirane ring. The absence of an acetyl group at position 5 distinguishes it from other baccatin derivatives.

Comparison with Structurally Similar Taxanes

Taxanes are a class of diterpenes known for their anticancer properties. Below is a detailed comparison of 1-acetoxy-5-deacetyl-baccatin I with key analogs:

Structural Differences and Functional Groups

Compound Key Functional Groups Notable Modifications
1-Acetoxy-5-deacetyl-baccatin I 5′-OH, 1′/2′/9′/10′/13′-acetyloxy, spiro-oxirane, tetramethyl groups Deacetylated at C5; acetyloxy at C1 and C7′
Baccatin III 5′-OH, 1′/2′/4′/10′/13′-acetyloxy, oxetane ring Acetyloxy at C4′; oxetane instead of oxirane
10-Deacetylbaccatin III 5′-OH, 1′/2′/13′-acetyloxy, 10′-deacetylated Lacks acetyl group at C10
Paclitaxel 5′-OH, 1′/2′/4′/7′/10′/13′-acetyloxy, C13 side chain (benzoylphenylisoserine) Bioactive side chain at C13

Physicochemical Properties

Property 1-Acetoxy-5-Deacetyl-Baccatin I Baccatin III 10-Deacetylbaccatin III Paclitaxel
Solubility 0.64 g/L (25°C) ~1.2 g/L (25°C) ~0.8 g/L (25°C) 0.03 g/L (25°C)
Density 1.31 g/cm³ 1.28 g/cm³ 1.29 g/cm³ 1.39 g/cm³
Key Bioactivity Limited data Taxol biosynthesis precursor Semisynthetic precursor Antimicrotubule agent

Research Findings

  • Synthetic Utility: Unlike paclitaxel, 1-acetoxy-5-deacetyl-baccatin I lacks the C13 side chain critical for microtubule stabilization, rendering it biologically inert in most anticancer assays.
  • Solubility Trends : The low solubility of 1-acetoxy-5-deacetyl-baccatin I (0.64 g/L) contrasts with baccatin III (~1.2 g/L), likely due to reduced polarity from the C5 deacetylation and additional methyl groups. Paclitaxel’s extreme insolubility (0.03 g/L) underscores the impact of the bulky C13 side chain .
  • Stability : The spiro-oxirane ring in 1-acetoxy-5-deacetyl-baccatin I may confer higher reactivity compared to the oxetane ring in baccatin III, influencing its stability in synthetic pathways.

Biological Activity

1-Acetoxy-5-deacetyl-baccatin I (CAS No. 119120-27-3) is a natural product derived from the yew tree (Taxus spp.), recognized for its significant biological activities, particularly in the field of oncology. As a precursor to paclitaxel, a well-known anticancer agent, this compound has garnered attention for its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

1-Acetoxy-5-deacetyl-baccatin I is characterized by its unique chemical structure which allows it to interact with various biological targets. The chemical formula is C22H28O6C_{22}H_{28}O_6, and its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H28O6
Molecular Weight372.46 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

The primary biological activity of 1-acetoxy-5-deacetyl-baccatin I lies in its anticancer properties . It functions by stabilizing microtubules, which inhibits cell division and promotes apoptosis in cancer cells. This mechanism is crucial for its role as a precursor to paclitaxel, which is widely used in cancer therapy.

  • Microtubule Stabilization : The compound binds to the β-subunit of tubulin, preventing depolymerization of microtubules.
  • Induction of Apoptosis : By disrupting normal cell cycle progression, it triggers apoptotic pathways in cancer cells.
  • Inhibition of Tumor Growth : Studies have shown significant reductions in tumor size in animal models treated with formulations containing this compound.

Other Biological Activities

In addition to its anticancer effects, research indicates that 1-acetoxy-5-deacetyl-baccatin I exhibits other biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Some evidence points towards its ability to modulate inflammatory pathways.

Case Studies

Several studies have explored the biological activity of 1-acetoxy-5-deacetyl-baccatin I:

  • Study on Anticancer Efficacy :
    • Objective : Evaluate the anticancer activity in vitro and in vivo.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell proliferation was observed, with IC50 values comparable to paclitaxel.
  • Mechanistic Study :
    • Objective : Investigate the mechanism behind microtubule stabilization.
    • Findings : The compound was shown to bind preferentially to β-tubulin, leading to enhanced polymerization.
  • Comparative Study with Similar Compounds :
    • Objective : Compare the biological activities of 1-acetoxy-5-deacetyl-baccatin I with other taxanes.
    • Results : While structurally similar compounds exhibited some activity, 1-acetoxy-5-deacetyl-baccatin I showed superior efficacy in stabilizing microtubules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.